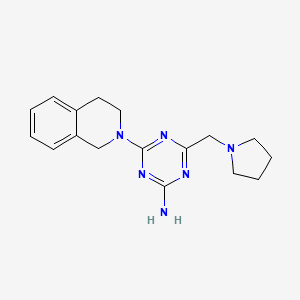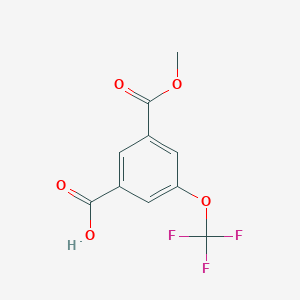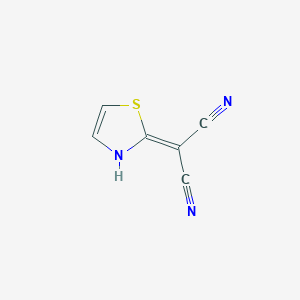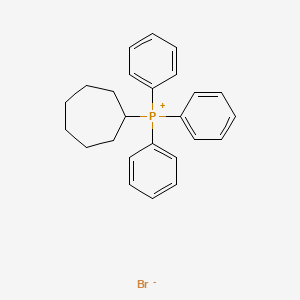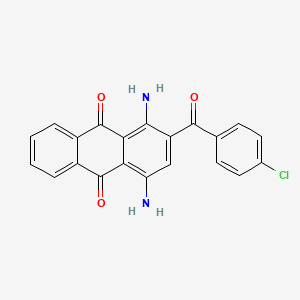
1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione: is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino groups at positions 1 and 4, a chlorobenzoyl group at position 2, and a quinone structure at positions 9 and 10.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthracene is nitrated to form 1,4-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminoanthracene.
Acylation: The amino groups are then acylated with 4-chlorobenzoyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form different derivatives.
Reduction: The quinone can be reduced to hydroquinone derivatives.
Substitution: The amino and chlorobenzoyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, making it a potential anticancer agent. The molecular targets include topoisomerases and kinases, which are crucial for DNA replication and cell division.
Vergleich Mit ähnlichen Verbindungen
1,4-Diaminoanthraquinone: Lacks the chlorobenzoyl group, making it less effective in certain applications.
2-Chloroanthraquinone: Lacks the amino groups, resulting in different chemical properties and reactivity.
Mitoxantrone: A well-known anticancer drug with a similar anthraquinone structure but different substituents.
Uniqueness: 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione is unique due to the presence of both amino and chlorobenzoyl groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89868-48-4 |
|---|---|
Molekularformel |
C21H13ClN2O3 |
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
1,4-diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H13ClN2O3/c22-11-7-5-10(6-8-11)19(25)14-9-15(23)16-17(18(14)24)21(27)13-4-2-1-3-12(13)20(16)26/h1-9H,23-24H2 |
InChI-Schlüssel |
MRCLOZRVAKCPQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)C4=CC=C(C=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


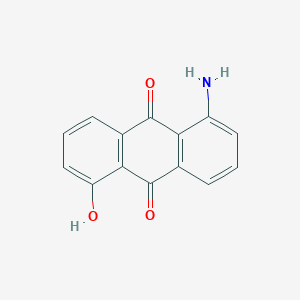

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)
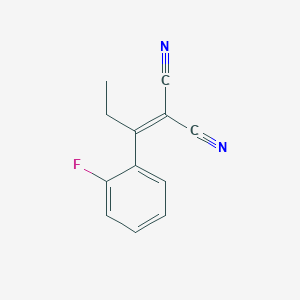
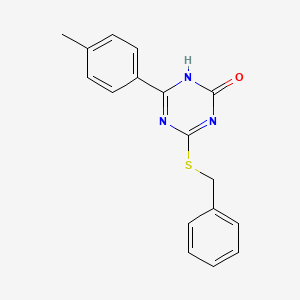
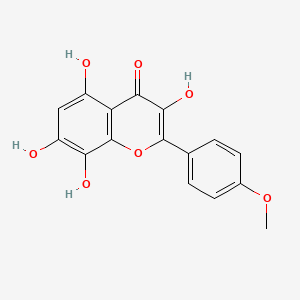
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide](/img/structure/B13143209.png)
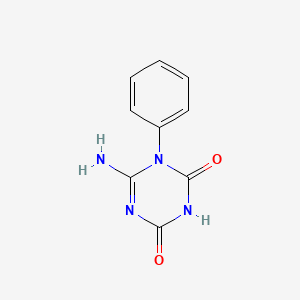
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)
![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)
